2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N4O3S/c1-3-5-12-24-19(17-11-8-13-27-17)22-23-20(24)28-14-18(25)21-15-9-6-7-10-16(15)26-4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,25) |
InChI Key |
CBFYISBPALGZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Laboratory Scale Synthesis
Laboratory synthesis would involve a series of carefully controlled reactions, likely including:
- Triazole Formation : Cyclization reactions to form the 1,2,4-triazole core.
- Functionalization : Introduction of the butyl and furyl substituents.
- Acetamide Coupling : Attachment of the N-(2-ethoxyphenyl)acetamide group via a suitable coupling reaction.
Industrial Production Methods
Industrial methods may employ continuous flow reactors to enhance efficiency. Automation in mixing and reaction monitoring can lead to increased yields and purity levels. Optimization of solvents and reaction conditions is crucial for scaling up production while maintaining product quality.
Compound Comparison
Chemical Reactions Analysis
Types of Reactions
2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan ring and other functional groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs involve substitutions on the triazole ring (R1) and the phenylacetamide group (R2). These modifications influence melting points, synthetic yields, and lipophilicity:
Key Observations :
- Electronic Effects : Pyridinyl substituents (e.g., VUAA1, OLC15) introduce electron-withdrawing effects, whereas furyl or thiophenyl groups (e.g., ) contribute π-π interactions.
- Synthetic Yields: Allyl-substituted triazoles (e.g., 6c in ) achieve yields up to 83%, while amino-substituted analogs () require optimized conditions due to steric hindrance.
Biological Activity
2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. With a molecular formula of CHNOS and a molecular weight of approximately 400.5 g/mol, this compound features a unique structure that includes a triazole ring, a furan moiety, and an ethoxyphenylacetamide segment. These structural elements contribute to its diverse biological activities, particularly in antimicrobial and antifungal domains.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Initial steps include the formation of the triazole ring through the reaction of hydrazine with appropriate carbonyl compounds. Subsequent steps introduce the furan ring and butyl group, culminating in the attachment of the ethoxyphenylacetamide moiety. Optimization of these synthetic routes is crucial for maximizing yield and purity.
Antimicrobial Properties
Research indicates that 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exhibits promising antimicrobial activity . The presence of the triazole ring is particularly significant as it can inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal drug development. Preliminary studies suggest that it may interfere with ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity.
Anti-inflammatory Effects
In addition to its antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects . While preliminary studies have suggested potential mechanisms, further research is necessary to confirm these effects and elucidate the underlying biological pathways involved.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds in vitro. For instance, compounds with similar structural motifs have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer), HCC827 (lung cancer), and MCF-7 (breast cancer). These studies typically employ MTS cytotoxicity assays to assess cell viability and proliferation rates .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide | A549 | TBD | Antimicrobial |
| Related Triazole Derivative | HCC827 | 6.26 ± 0.33 | Antitumor |
| Related Furan-Benzothiazole Compound | MCF-7 | TBD | Anticancer |
Mechanistic Insights
The mechanism of action for compounds containing the triazole ring often involves binding to specific enzymes or receptors within biological systems. Techniques such as molecular docking studies and enzyme inhibition assays are employed to understand these interactions better.
Comparative Analysis
To highlight the uniqueness of 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide compared to structurally similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 4-Amino-5-(2-methoxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | CHNOS | Contains amino and methoxy groups | Lacks the furan ring |
| 5-butyl-4H-1,2,4-triazol-3-thiol | CHNS | Simpler structure with thiol group | No ethoxy or phenyl substituents |
| N-(p-toluenesulfonamide)-triazole derivative | CHNOS | Sulfonamide derivative | Different functional groups affecting solubility |
The unique combination of functional groups in this compound enhances its solubility and stability compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
